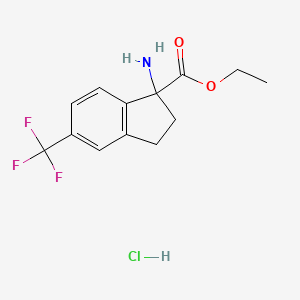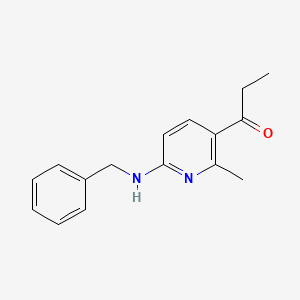
1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzylamino group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The benzylamino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone: A structurally similar compound with different functional groups.
2-Methyl-3-pyridinecarboxaldehyde: A precursor used in the synthesis of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one.
Benzylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the benzylamino and pyridine moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[6-(benzylamino)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C16H18N2O/c1-3-15(19)14-9-10-16(18-12(14)2)17-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,17,18) |
InChI Key |
NLALQIHDDUTHMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13024247.png)

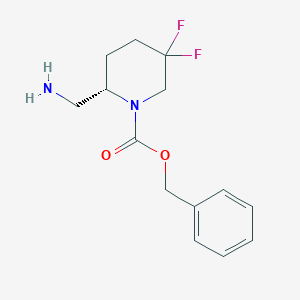
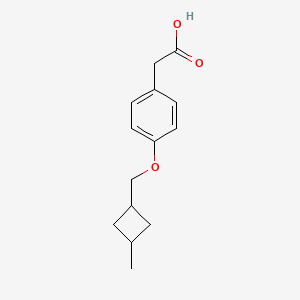
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
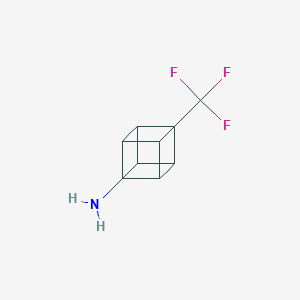
![Methyl3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate](/img/structure/B13024292.png)
![4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13024305.png)
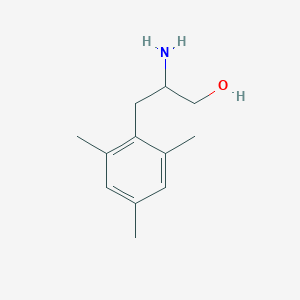

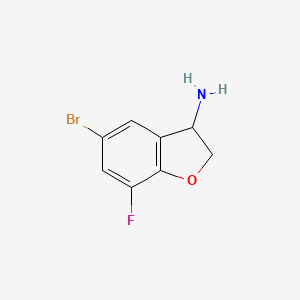
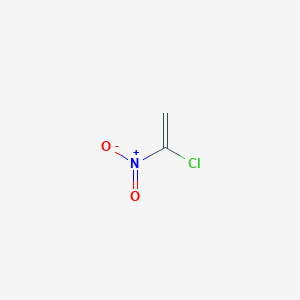
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13024328.png)
